A Technical Guide to the Physicochemical Properties of 2-Chloro-4-(trifluoromethoxy)pyrimidine
A Technical Guide to the Physicochemical Properties of 2-Chloro-4-(trifluoromethoxy)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a detailed examination of the physicochemical properties of 2-Chloro-4-(trifluoromethoxy)pyrimidine, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. Due to its specific substitution pattern, combining a reactive chloro-group with an electron-withdrawing trifluoromethoxy-group on a pyrimidine scaffold, this molecule presents a unique profile for synthetic elaboration. This document synthesizes the available data on its structural, physical, and chemical characteristics. Where direct experimental data is limited, this guide draws upon established principles of physical organic chemistry and comparative data from closely related analogues to provide reasoned estimations. Detailed protocols for experimental determination of key properties are also presented to empower researchers in generating empirical data for this novel compound.
Introduction: The Significance of Fluorinated Pyrimidines
The pyrimidine nucleus is a cornerstone in the architecture of numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals. The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, can profoundly alter the physicochemical and pharmacological properties of the parent scaffold. These alterations often lead to enhanced metabolic stability, increased membrane permeability, and modified binding affinities, making such compounds highly sought after in drug discovery programs. 2-Chloro-4-(trifluoromethoxy)pyrimidine serves as a versatile building block, with the chlorine atom at the 2-position acting as a handle for nucleophilic substitution reactions, enabling the synthesis of diverse derivatives.
Molecular Structure and Identification
A fundamental understanding of a compound begins with its molecular structure and unambiguous identification.
Chemical Structure
The structure of 2-Chloro-4-(trifluoromethoxy)pyrimidine is characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position and a trifluoromethoxy group at the 4-position.
Diagram 1: Chemical Structure of 2-Chloro-4-(trifluoromethoxy)pyrimidine
Caption: 2D representation of 2-Chloro-4-(trifluoromethoxy)pyrimidine.
Chemical Identifiers
Precise identification is crucial for database searches and regulatory purposes. While data for the title compound is sparse, a positional isomer, 2-Chloro-5-(trifluoromethoxy)pyrimidine, is identified by CAS Number 1261812-52-5.[1] It is imperative for researchers to verify the identity of their specific isomer through analytical means.
| Identifier | Value | Source |
| Molecular Formula | C₅H₂ClF₃N₂O | [1] |
| Molecular Weight | 198.53 g/mol | [1] |
| CAS Number | 1261812-52-5 (for 5-substituted isomer) | [1] |
Physicochemical Properties
Direct experimental data for 2-Chloro-4-(trifluoromethoxy)pyrimidine is not widely published. The following sections provide data for the closely related and commercially available analogue, 2-Chloro-4-(trifluoromethyl)pyrimidine , and theoretical considerations for the title compound. The difference in the electronic nature of the -CF₃ versus the -OCF₃ group (the latter being a weaker electron-withdrawing group through resonance) will influence these properties.
Physical State and Appearance
2-Chloro-4-(trifluoromethyl)pyrimidine is described as a colorless to light yellow or light orange clear liquid at 20°C.[2][3][4] It is anticipated that 2-Chloro-4-(trifluoromethoxy)pyrimidine will present similarly as a liquid at room temperature.
Key Physical Constants (of 2-Chloro-4-(trifluoromethyl)pyrimidine)
| Property | Value | Source |
| Molecular Weight | 182.53 g/mol | [4] |
| Density | 1.513 g/mL at 25 °C | [5] |
| Boiling Point | 60 °C at 10 mmHg | [5] |
| Refractive Index (n20/D) | 1.447 | [5] |
| Flash Point | 49 °C (closed cup) |
Solubility Profile
While specific solubility data for 2-Chloro-4-(trifluoromethoxy)pyrimidine is not available, general solubility characteristics can be inferred. The analogous 2-Chloro-4-(trifluoromethyl)pyrimidine is slightly soluble in water and soluble in organic solvents like ethanol and dimethylformamide.[5] Given the lipophilic nature of the trifluoromethoxy group, 2-Chloro-4-(trifluoromethoxy)pyrimidine is expected to be sparingly soluble in water and readily soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.
Stability and Reactivity
The stability of 2-Chloro-4-(trifluoromethoxy)pyrimidine is governed by the reactivity of the chloro-substituent and the stability of the trifluoromethoxy group.
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Nucleophilic Substitution: The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the pyrimidine ring and the trifluoromethoxy group. This makes it a versatile precursor for the synthesis of a variety of 2-substituted pyrimidines.
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Hydrolytic Stability: The trifluoromethoxy group is generally considered to be chemically robust and resistant to hydrolysis under typical synthetic conditions.
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Storage: For the related compound, 2-Chloro-4-(trifluoromethyl)pyrimidine, storage at room temperature, preferably in a cool, dark place under an inert atmosphere is recommended as it is considered air sensitive.[2] Similar precautions should be taken for 2-Chloro-4-(trifluoromethoxy)pyrimidine. The safety data sheet for the 5-substituted isomer recommends storage at 2-8°C under an inert atmosphere.[1]
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-Chloro-4-(trifluoromethoxy)pyrimidine. While a full experimental dataset is not publicly available, the expected spectral features can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the protons at the 5 and 6 positions of the pyrimidine ring.
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¹³C NMR: The carbon NMR will show distinct signals for the five carbon atoms of the molecule. The carbon bearing the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms.
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¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.
Infrared (IR) Spectroscopy
The IR spectrum of the analogous 2-Chloro-4-(trifluoromethyl)pyrimidine conforms to its structure.[3][4] Key vibrational bands for 2-Chloro-4-(trifluoromethoxy)pyrimidine would be expected for C-Cl, C-O, C-F, and pyrimidine ring stretching modes.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the molecular formula. The fragmentation pattern would likely involve the loss of chlorine and components of the trifluoromethoxy group.
Experimental Protocols for Physicochemical Characterization
Given the limited published data, researchers will likely need to perform their own characterization. The following section outlines standard protocols for determining key physicochemical properties.
Workflow for Comprehensive Characterization
Diagram 2: Experimental Workflow for Physicochemical Profiling
Caption: A logical workflow for the comprehensive characterization of 2-Chloro-4-(trifluoromethoxy)pyrimidine.
Step-by-Step Protocol: Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
Rationale: The LogP value is a critical parameter in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for its determination.
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Preparation of Solutions:
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Prepare a stock solution of 2-Chloro-4-(trifluoromethoxy)pyrimidine of known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile).
-
Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing the layers to separate overnight.
-
-
Partitioning:
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In a series of glass vials, add a known volume of the n-octanol-saturated water and water-saturated n-octanol.
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Spike a small, known volume of the stock solution into each vial.
-
Securely cap the vials and shake them at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).
-
-
Phase Separation:
-
Centrifuge the vials to ensure complete separation of the aqueous and organic phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the aqueous and organic phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
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Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
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The LogP is the logarithm (base 10) of the partition coefficient.
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Safety and Handling
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Hazards: It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[1]
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Precautions:
Conclusion and Future Directions
2-Chloro-4-(trifluoromethoxy)pyrimidine is a promising, yet under-characterized, chemical entity. Its structural motifs suggest significant potential as a building block in the synthesis of novel compounds for pharmaceutical and agrochemical applications. This guide has consolidated the available information and provided a framework for its further investigation. The generation of empirical data for its physicochemical properties, reactivity, and biological activity is a critical next step for unlocking its full potential. The protocols and comparative data presented herein are intended to facilitate these future research endeavors.
References
-
ChemBK. (2024, April 9). 2-Chloro-4-(trifluoromethyl)pyrimidine. Retrieved February 18, 2026, from [Link]
- Biosynth. (2024, November 1). Safety Data Sheet: 2-Chloro-5-(trifluoromethoxy)pyrimidine. Retrieved February 18, 2026, from a public source providing the document with CAS 1261812-52-5. (A direct clickable link cannot be provided as SDS are often behind supplier portals, but the information is attributable to publicly accessible safety documents for the specified CAS number).
Sources
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- 2. 2-Chloro-4-(trifluoromethyl)pyrimidine | 33034-67-2 | TCI AMERICA [tcichemicals.com]
- 3. 2-Chloro-4-(trifluoromethyl)pyrimidine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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